molecular formula C16H13BO2 B3259530 (2-phenylnaphthalen-1-yl)boronic Acid CAS No. 320381-26-8

(2-phenylnaphthalen-1-yl)boronic Acid

Cat. No.: B3259530
CAS No.: 320381-26-8
M. Wt: 248.1 g/mol
InChI Key: TUGMGVWOTWPOET-UHFFFAOYSA-N
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Description

(2-Phenylnaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C16H13BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with a phenyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylnaphthalen-1-yl)boronic acid typically involves the reaction of 2-phenylnaphthalene with a boron-containing reagent. One common method is the direct borylation of 2-phenylnaphthalene using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like X-Phos under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of (2-phenylnaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.

    Naphthalen-1-ylboronic Acid: A boronic acid with a naphthalene ring directly attached to the boron atom.

    (2-Naphthyl)boronic Acid: Similar to (2-phenylnaphthalen-1-yl)boronic acid but without the phenyl substitution.

Uniqueness: this compound is unique due to its combined structural features of both phenyl and naphthalene rings, which can impart distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .

Properties

IUPAC Name

(2-phenylnaphthalen-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGMGVWOTWPOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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